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(R)-2-(Benzoyloxy)propanoic acid

Cat. No.: B8134211
M. Wt: 194.18 g/mol
InChI Key: GGHUPYLTAYIGHK-SSDOTTSWSA-N
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Description

Significance of Chiral Alpha-Substituted Carboxylic Acid Derivatives in Organic Synthesis

Chiral carboxylic acids that have a substituent at the alpha position (the carbon atom adjacent to the carboxyl group) are fundamental building blocks in organic synthesis. rsc.org These compounds are integral to the structure of numerous natural products, therapeutic agents, and specialized chiral ligands and catalysts. rsc.org The ability to synthesize molecules with a specific three-dimensional arrangement (stereochemistry) is crucial in fields like medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. wikipedia.orglibretexts.org For instance, one enantiomer might be therapeutic while the other could be inactive or even harmful. libretexts.org Consequently, the development of methods for the efficient and selective synthesis of α-chiral carboxylic acids is an active area of chemical research. rsc.org

Structural Characteristics and Stereochemical Significance of the (R)-Configuration in 2-Substituted Propanoic Acids

The structure of (R)-2-(Benzoyloxy)propanoic acid features a propanoic acid backbone with a benzoyloxy group attached to the second carbon atom. This second carbon is a chiral center, meaning it is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and the benzoyloxy group. This arrangement results in the existence of two enantiomers: (R) and (S).

The (R) and (S) nomenclature describes the absolute configuration of a chiral center, which is the precise spatial arrangement of its substituents. wikipedia.orglibretexts.org This is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where each substituent is assigned a priority based on atomic number. libretexts.orgmasterorganicchemistry.com For this compound, the oxygen of the benzoyloxy group has the highest priority, followed by the carboxyl group, the methyl group, and finally the hydrogen atom. When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (1 to 2 to 3) traces a clockwise direction, designating it as the (R)-enantiomer. libretexts.orgmasterorganicchemistry.com The specific (R)-configuration is critical as it dictates the stereochemical outcome of reactions in which this compound participates, influencing the final structure of the target molecule.

The Role of the Benzoyloxy Moiety as a Functional Group and Chiral Auxiliary Precursor

The benzoyloxy group in this compound serves a dual purpose. Firstly, it is a functional group that can be chemically modified. For example, the ester linkage can be hydrolyzed to yield a hydroxyl group, transforming the molecule into lactic acid. Secondly, and more importantly in the context of stereoselective synthesis, the entire chiral molecule can act as a precursor to a chiral auxiliary. wikipedia.org

A chiral auxiliary is a temporary stereogenic group that is attached to a starting material to guide the formation of a new stereocenter during a chemical reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While this compound itself is a chiral building block, the principles of using chiral molecules to control stereochemistry are central to its applications. The benzoyloxy group's electronic and steric properties can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another in subsequent synthetic steps.

Overview of Academic Research Trends for Optically Active Carboxylic Acid Esters

Research in the field of optically active carboxylic acid esters is dynamic and focuses on developing more efficient and environmentally friendly synthetic methods. researchgate.net Traditional methods often involve the use of stoichiometric amounts of chiral reagents, which can be expensive and generate significant waste. researchgate.net Current trends are moving towards catalytic asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically pure product. rsc.org This includes the use of organocatalysts and transition metal catalysts. rsc.org

Furthermore, there is a growing interest in enzymatic and chemo-enzymatic methods, which offer high selectivity under mild reaction conditions. The kinetic resolution of racemic carboxylic acids, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, is a widely studied approach to obtain optically active esters and acids. google.com Recent advancements also include the development of novel catalytic systems and the use of sustainable reagents and solvents to align with the principles of green chemistry. researchgate.net The synthesis and application of compounds like this compound are part of this broader effort to create a toolbox of versatile chiral building blocks for the efficient construction of complex, stereochemically defined molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B8134211 (R)-2-(Benzoyloxy)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUPYLTAYIGHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthetic Methodologies for R 2 Benzoyloxy Propanoic Acid

Asymmetric Synthetic Approaches to the Chiral Propanoic Acid Backbone

Enantioselective Construction of the 2-Substituted Stereocenter via Chiral Induction

One of the primary methods for establishing the stereocenter at the C2 position involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example involves the diastereoselective alkylation of a chiral oxazolidinone with benzyl (B1604629) bromoacetate. nih.gov This method is a key step in an asymmetric synthetic route to 2-substituted-3-aminocarbonyl propionic acid, a significant component of low-molecular-weight renin inhibitors. nih.gov Similarly, lactic acid and its derivatives can serve as chiral auxiliaries. acs.org For instance, the optically active 3-cyclohexene-1-carboxylic acid has been synthesized through a TiCl4-catalyzed diastereoselective Diels-Alder reaction where a lactic acid ester acts as a chiral auxiliary that can be subsequently removed by washing with water. acs.org

The versatility of chiral auxiliaries is further demonstrated in the synthesis of trans-2,5-disubstituted pyrrolidines. The addition of a Grignard reagent to an in situ-formed iminium ion is directed by the alkoxy group of a chiral auxiliary, leading to a trans-(R,R)-disubstituted pyrrolidine. nih.gov

Catalytic Asymmetric Esterification for Direct Introduction of the Benzoyloxy Group

Catalytic asymmetric esterification represents a direct and atom-economical approach to introduce the benzoyloxy group onto a pre-existing chiral propanoic acid precursor, such as (R)-2-hydroxypropanoic acid (R-lactic acid). While specific examples for the direct benzoylation of lactic acid via this method are not extensively detailed in the provided results, the principles of catalytic esterification of lactic acid are well-established. capes.gov.brutwente.nl These reactions can be catalyzed by enzymes or chemical catalysts, and the non-ideality of the liquid phase is often considered by using activities instead of mole fractions, with activity coefficients predicted by methods like UNIFAC. capes.gov.br

Development of Novel Organocatalytic and Metal-Catalyzed Systems for Asymmetric Synthesis

Recent years have witnessed a surge in the development of novel organocatalytic and metal-catalyzed systems for asymmetric synthesis, offering powerful alternatives to traditional methods. nih.govrsc.orgnsf.gov

Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective transformations. For instance, chiral amines, such as diphenylprolinol TMS ether, have been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, yielding chiral cyclopropanes with high enantioselectivity. organic-chemistry.org Chiral carboxylic acids themselves can also function as organocatalysts in a variety of asymmetric reactions. researchgate.net

Metal Catalysis: Transition metal complexes are widely used to catalyze asymmetric reactions with high efficiency and selectivity. Nickel-catalyzed intermolecular decarbonylative thioetherification has been developed for the synthesis of aryl sulfides from carboxylic acids. nsf.gov Furthermore, rhodium(II) catalysts have been employed in asymmetric nitrene C–H insertion reactions for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov

Resolution Strategies for Racemic 2-(Benzoyloxy)propanoic acid and its Precursors

Resolution is a common technique to separate a racemic mixture into its individual enantiomers. This is often necessary when a direct asymmetric synthesis is not feasible or is less efficient.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution method involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgnih.gov This difference allows for their separation by fractional crystallization. nih.gov Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org

Commonly used chiral resolving agents for racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org For example, racemic o-chloromandelic acid has been successfully resolved using an enantiopure aryloxypropylamine. nih.gov

Resolving AgentTarget Racemic AcidKey Outcome
Cinchonidine(RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acidYielded optically pure (S)- and (R)-isomers in about 70% yield. nih.gov
(S)-2-hydroxyl-3-(p-chlorophenoxy) propylaminerac-o-chloromandelic acidObtained (R)-o-chloromandelic acid in 65% yield and 98% ee. nih.gov
QuinidineRacemic Diels-Alder cycloadductBoth enantiomers of the acid were isolated in high enantiomeric purity. nih.gov

Kinetic Resolution Methodologies

Kinetic resolution is based on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. researchgate.net This results in one enantiomer reacting faster, leaving the unreacted, slower-reacting enantiomer in excess.

Enzymatic Lipase-Catalyzed Esterification/Hydrolysis: Enzymes, particularly lipases, are highly stereoselective catalysts and are widely used for the kinetic resolution of racemic alcohols and acids. For example, lipase (B570770) B from Candida antarctica (CALB) has been shown to discriminate between enantiomers of lactic acid derivatives. researchgate.net The esterification of lactic acid with butanol in the presence of lipase has been studied, demonstrating the potential for enzymatic production of lactate (B86563) esters. utwente.nl

Chiral Amine-Mediated Amidation: The kinetic resolution of racemic carboxylic acids can also be achieved through enantioselective amidation using a chiral amine. This approach has been applied to the resolution of various racemic 2-arylpropionic acids. nih.gov For instance, the parallel kinetic resolution of racemic 2-aryl-2-deuterio-propionic and butanoic acids has been achieved using an equimolar combination of quasi-enantiomeric oxazolidin-2-ones, leading to enantiomerically pure D-labeled products. nih.gov

A notable development is the kinetic resolution of racemic 2-aryloxypropanoic acids using enantioselective esterification catalyzed by (+)-benzotetramisole ((+)-BTM). clockss.orgresearchgate.net This method utilizes pivalic anhydride (B1165640) as an activating agent and an achiral alcohol, allowing for the effective separation of various racemic 2-aryloxypropanoic acids. clockss.orgresearchgate.net

Catalyst/ReagentSubstrateMethodOutcome
(+)-BenzotetramisoleRacemic 2-aryloxypropanoic acidsEnantioselective esterificationHigh enantioselectivities for the separated acid and ester. clockss.orgresearchgate.net
Quasi-enantiomeric oxazolidin-2-onesRacemic 2-aryl-2-deuterio-propionic and butanoic acidsParallel kinetic resolutionEnantiomerically pure D-labeled products in good yield. nih.gov
LipaseRacemic 2-aryloxy propionyl chloridesAcylative kinetic resolutionPreparation of enantiopure (S)-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazines. researchgate.net

Synthesis from Chiral Pool Feedstocks

The utilization of readily available chiral molecules from nature, known as the chiral pool, represents an economical and sustainable approach to the synthesis of enantiomerically pure compounds. Lactic acid and its derivatives are prominent members of the chiral pool and serve as excellent starting materials for the synthesis of (R)-2-(benzoyloxy)propanoic acid.

Derivatization from Optically Active Lactic Acid Derivatives

A straightforward and effective method for the synthesis of this compound involves the derivatization of optically active lactic acid esters. One notable example is the synthesis starting from (R)-methyl lactate. In a patented method, (R)-methyl lactate is reacted with a benzyl halide in the presence of a strong base, sodium tert-amylate, to yield the intermediate (R)-2-(benzyloxy)methyl propionate (B1217596). google.com This intermediate is subsequently hydrolyzed to afford the final product, (R)-2-(benzyloxy)propanoic acid, which is structurally very similar to this compound, differing only in the aromatic group attached to the ether oxygen. The synthesis of the benzoyloxy analogue would follow a similar pathway, substituting the benzyl halide with a benzoyl halide or anhydride.

The reaction conditions for the formation of the ether linkage are crucial for achieving high yield and purity. The process typically involves dissolving (R)-methyl lactate in a solvent like tetrahydrofuran (B95107), followed by the addition of sodium tert-amylate at a low temperature (below 5 °C). google.com The benzylating agent is then added dropwise, and the reaction is allowed to proceed at a controlled temperature, for instance, between 20-30 °C. google.com Subsequent hydrolysis of the ester group, for example using sodium hydroxide (B78521) followed by acidification, yields the desired carboxylic acid. A reported synthesis of (R)-2-benzyloxypropanoic acid achieved a yield of 87.6% with a purity of 99.2%. google.com

Similarly, (S)-ethyl lactate can be utilized as a starting material. Its conversion to the corresponding (R)-2-acyloxypropanoic acid would proceed with an inversion of stereochemistry at the chiral center. For instance, treatment of (S)-ethyl lactate with a sulfonyl chloride would convert the hydroxyl group into a good leaving group, which can then be displaced by a benzoate (B1203000) nucleophile. This SN2 reaction proceeds with inversion of configuration, yielding the (R)-enantiomer. The hydrolysis of the ethyl ester under mild basic or enzymatic conditions would then provide this compound. The use of mild hydrolysis conditions is critical to prevent racemization of the final product. psu.edu

Strategic Use of Chiral Auxiliary-Mediated Reactions for Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer with high selectivity. nih.govresearchgate.netorgsyn.orgcetjournal.it These chiral molecules are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively detailed in the literature, the general principles can be applied. A common strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with propionyl chloride. The resulting N-propionyl imide can then be subjected to an electrophilic hydroxylation or benzoyloxylation at the α-position. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a single diastereomer.

For instance, an N-propionyl oxazolidinone can be enolized with a suitable base, and the resulting enolate can be reacted with a benzoyloxylating agent like benzoyl peroxide or a similar electrophilic oxygen source. The facial selectivity of this reaction is dictated by the stereodirecting group on the oxazolidinone. Subsequent cleavage of the chiral auxiliary from the product, typically through hydrolysis, would yield the desired this compound. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity and yield.

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and often involves the implementation of process intensification strategies. The goal is to maximize yield, purity, and throughput while minimizing costs, waste, and safety hazards.

For the synthesis of this compound, several parameters can be optimized. These include temperature, solvent, catalyst, and the molar ratio of reactants. For the etherification of (R)-methyl lactate, for example, a molar ratio of (R)-methyl lactate to the acylating agent of 1:1 to 1:1.2 and a similar ratio to the base have been found to be effective. google.com The choice of solvent can also significantly impact the reaction rate and selectivity. Tetrahydrofuran is a commonly used solvent for such reactions. google.com Temperature control is critical, especially during the addition of the base and the acylating agent, to manage the exothermicity of the reaction and prevent side reactions.

Table 1: Key Parameters for Optimization in the Synthesis of this compound Derivatives

ParameterInfluence on the ReactionTypical Conditions/Considerations
Temperature Affects reaction rate, selectivity, and stability of reactants and products.Low temperatures (e.g., < 5 °C) for addition of reagents to control exothermicity; higher temperatures (e.g., 20-30 °C) for reaction completion. google.com
Solvent Influences solubility of reactants, reaction rate, and stereoselectivity.Aprotic solvents like tetrahydrofuran are often used. google.com
Catalyst Can accelerate the reaction and influence stereoselectivity.For esterification, acid catalysts are common. In auxiliary-mediated reactions, Lewis acids can be used.
Molar Ratios Stoichiometry affects conversion, yield, and potential for side reactions.A slight excess of the acylating agent may be used to ensure complete conversion of the starting material. google.com
Base Used to deprotonate the alcohol in etherification reactions.Strong, non-nucleophilic bases like sodium tert-amylate are effective. google.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification techniques could be beneficial. Continuous flow reactors, such as microreactors, offer enhanced heat and mass transfer, precise control over reaction conditions, and improved safety for highly exothermic reactions. bme.hubme.hu The use of continuous flow systems can lead to higher yields and purities compared to traditional batch processes.

Another process intensification strategy relevant to the esterification step is reactive distillation. nih.gov In this technique, the reaction and separation of products occur simultaneously in a single unit. For an equilibrium-limited reaction like esterification, the continuous removal of a byproduct (e.g., water or an alcohol) can shift the equilibrium towards the product side, leading to higher conversions. While direct application to this compound synthesis is not widely reported, the principles of reactive distillation could be adapted for its production, particularly in the final esterification step.

Furthermore, the use of heterogeneous catalysts or immobilized enzymes could simplify product purification and allow for catalyst recycling, contributing to a more sustainable and cost-effective process. The prodigous effects of concentration intensification on nanoparticle synthesis, leading to more robust and scalable processes, also suggest that exploring highly concentrated reaction conditions could be a valuable strategy for the synthesis of this compound. nih.gov

Chemical Transformations and Mechanistic Studies of R 2 Benzoyloxy Propanoic Acid

Hydrolytic Cleavage of the Benzoyloxy Ester

The ester functional group in (R)-2-(Benzoyloxy)propanoic acid is susceptible to hydrolytic cleavage under both acidic and basic conditions, yielding (R)-lactic acid and benzoic acid. The mechanisms governing these transformations are fundamental to nucleophilic acyl substitution.

Investigation of Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible process that proceeds via a mechanism that is the microscopic reverse of the Fischer esterification. chemistrysteps.comyoutube.com The reaction requires an acid catalyst, such as dilute sulfuric or hydrochloric acid, to activate the ester's carbonyl group. chemguide.co.uk

The generally accepted mechanism is the A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. slideshare.net The process involves the following steps:

Protonation: The carbonyl oxygen of the benzoyloxy group is protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.ukaakash.ac.in

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comaakash.ac.in

Proton Transfer: A proton is transferred from the newly added water moiety to the oxygen of the original lactic acid alkoxy group. This converts the alkoxy group into a better leaving group (lactic acid). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral (R)-lactic acid molecule.

Deprotonation: The resulting protonated benzoic acid is deprotonated by a water molecule to release the final product and regenerate the acid catalyst. youtube.com

Analysis of Base-Mediated Saponification Pathways

Base-mediated hydrolysis, or saponification, provides an irreversible pathway to cleave the ester bond. chemistrysteps.comwikipedia.org This reaction is carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The process is known as saponification because of its use in making soap from fats (triglyceride esters). masterorganicchemistry.comyoutube.com

The mechanism is classified as a B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the (R)-lactate group as an alkoxide.

Acid-Base Reaction: The expelled lactate (B86563) alkoxide is a strong base and immediately deprotonates the newly formed benzoic acid. This acid-base reaction is highly favorable and results in the formation of sodium benzoate (B1203000) and the sodium salt of (R)-lactic acid. masterorganicchemistry.com

Transesterification Reactions: Scope, Limitations, and Stereochemical Outcome

Transesterification is a process where the benzoyloxy group of the title compound is exchanged with an alkoxy group from a different alcohol. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the mechanism is analogous to Fischer esterification, where the alcohol solvent acts as the nucleophile instead of water. jk-sci.comnumberanalytics.com The reaction is an equilibrium that can be driven forward by using a large excess of the new alcohol or by removing one of the products. jk-sci.comathabascau.ca

A critical aspect of this transformation is its stereochemical outcome. The reaction occurs at the acyl carbon of the benzoyl group, and the C-O bond connected to the chiral center of the propanoic acid moiety remains intact throughout the process. Consequently, the reaction proceeds with the retention of configuration at the chiral center. Experimental evidence from analogous Fischer esterification reactions involving chiral alcohols confirms that the stereochemistry of the alcohol component is preserved. stackexchange.com Therefore, the transesterification of this compound with an alcohol (R'-OH) would yield (R)-2-(alkoxy)propanoic acid with the (R) configuration maintained.

Carboxylic Acid Functional Group Modifications

The carboxylic acid function of this compound can be converted into a variety of other functional groups, including esters, amides, and alcohols, providing access to a diverse range of chiral building blocks.

Synthesis of Amides and Esters with Diverse Substituents

Ester Synthesis: The carboxylic acid group can be readily esterified via the Fischer esterification reaction by heating it with an alcohol in the presence of an acid catalyst. libretexts.org This reaction allows for the introduction of a wide variety of alkyl or aryl groups. The benzoyloxy group at the C2 position is generally stable under these conditions.

Alcohol (R'-OH)Ester ProductTypical Conditions
Methanol (B129727)Methyl (R)-2-(benzoyloxy)propanoateH₂SO₄ (cat.), reflux
EthanolEthyl (R)-2-(benzoyloxy)propanoateH₂SO₄ (cat.), reflux
Isopropanol (B130326)Isopropyl (R)-2-(benzoyloxy)propanoateH₂SO₄ (cat.), reflux
Benzyl (B1604629) alcoholBenzyl (R)-2-(benzoyloxy)propanoateH₂SO₄ (cat.), reflux

Amide Synthesis: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures, which could lead to side reactions or racemization. Therefore, the synthesis of amides from this compound is typically achieved by first "activating" the carboxylic acid with a coupling reagent. libretexts.orglibretexts.org This approach allows the reaction to proceed under mild conditions, preserving both the benzoyloxy group and the stereochemical integrity of the chiral center. organic-chemistry.org Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization. nih.govpeptide.com

AmineCoupling ReagentAmide Product
AmmoniaEDC, HOBt(R)-2-(Benzoyloxy)propanamide
BenzylamineDCC, DMAP(R)-N-Benzyl-2-(benzoyloxy)propanamide
AnilineHATU, DIPEA(R)-N-Phenyl-2-(benzoyloxy)propanamide
DiethylamineBOP, Et₃N(R)-N,N-Diethyl-2-(benzoyloxy)propanamide

Studies on the amidation of N-protected amino acids, which are structurally similar, show that these methods proceed with very low levels of racemization. acs.org

Selective Reduction to Chiral Aldehydes and Primary Alcohols

The selective reduction of the carboxylic acid group in the presence of the benzoyloxy ester presents a synthetic challenge that requires careful choice of reagents.

Reduction to Primary Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. libretexts.org

Lithium aluminum hydride (LiAlH₄): This is a strong, unselective reducing agent that will reduce both the carboxylic acid and the benzoyloxy ester group. The reaction would yield propane-1,2-diol, benzyl alcohol, and other reduction products.

Borane (B79455) (BH₃): Borane, often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is known to selectively reduce carboxylic acids in the presence of esters. commonorganicchemistry.com Therefore, treatment of this compound with borane would be expected to selectively reduce the carboxylic acid moiety, yielding the chiral primary alcohol, (R)-2-(benzoyloxy)propan-1-ol , while leaving the ester group intact.

Reduction to Chiral Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is difficult as aldehydes are typically more reactive than carboxylic acids towards reducing agents. libretexts.org However, several methods have been developed to achieve this transformation:

Two-step procedures: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reduction with a mild, sterically hindered hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). This reagent is less reactive than LiAlH₄ and can reduce the highly reactive acid chloride to an aldehyde with minimal over-reduction to the alcohol. libretexts.org

Direct catalytic methods: Modern methods utilizing catalytic hydrosilylation have emerged for the selective reduction of carboxylic acids to aldehydes under mild conditions. researchgate.netrsc.org For instance, visible-light photoredox catalysis in combination with a hydrosilane can achieve this transformation with high chemoselectivity and tolerance for other functional groups like esters. rsc.org Applying such a method could potentially yield (R)-2-(benzoyloxy)propanal .

Coupling Reactions for Dimerization and Oligomerization

The structure of this compound, featuring both a carboxylic acid and an ester of an α-hydroxy acid, presents the potential for self-condensation reactions to form dimers and oligomers. These transformations are primarily driven by intermolecular esterification, where the carboxylic acid moiety of one molecule reacts with the hydroxyl group of another. However, in the case of this compound, the α-hydroxyl group is already protected by the benzoyl group. Therefore, dimerization and oligomerization would necessitate conditions that either cleave the benzoyl ester to reveal the reactive hydroxyl group or proceed through alternative coupling mechanisms.

Dimerization can be envisioned as the formation of a linear or cyclic di-ester. The most straightforward pathway to a linear dimer would be the esterification of the carboxylic acid of one molecule with the α-hydroxyl of another, following de-benzoylation. The formation of cyclic dimers, analogous to the formation of lactide from lactic acid, would involve the condensation of two molecules to form a six-membered ring. This process is a key step in the production of polylactic acid (PLA), a widely used biodegradable polymer. The oligomerization of lactic acid can proceed through direct polycondensation or through the ring-opening polymerization of lactide. stackexchange.comacs.orgyoutube.com

While specific studies on the dimerization and oligomerization of this compound are not extensively documented in the literature, the principles of polyester (B1180765) chemistry suggest that such transformations are feasible under appropriate catalytic conditions. The presence of the bulky benzoyl group may sterically hinder these reactions and could influence the regioselectivity of the coupling.

For instance, the polycondensation of lactic acid is typically carried out at elevated temperatures and under reduced pressure to remove the water formed during the reaction, driving the equilibrium towards the formation of higher molecular weight oligomers and polymers. organicchemistrytutor.commasterorganicchemistry.com Similar conditions could potentially be applied to this compound, although the stability of the benzoyl ester under these conditions would need to be considered.

Alternatively, coupling agents commonly used in peptide synthesis or other esterification reactions could be employed to facilitate the formation of dimers and oligomers under milder conditions. The choice of catalyst and reaction conditions would be crucial in controlling the extent of polymerization and the final structure of the resulting products.

Reactivity and Functionalization of the Benzoyl Moiety

The benzoyl moiety of this compound offers a versatile platform for a variety of chemical transformations, allowing for the modification of the molecule's properties while potentially preserving the chiral integrity of the propanoic acid core.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzoyloxy group, as a substituent on the phenyl ring, directs incoming electrophiles primarily to the ortho and para positions. This directing effect is attributed to the lone pair of electrons on the oxygen atom adjacent to the aromatic ring, which can be delocalized into the ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at these positions. stackexchange.comyoutube.comorganicchemistrytutor.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring, resulting in the substitution product.

Reaction Reagents Electrophile Typical Products
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) ortho- and para-nitro derivatives
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺ ortho- and para-bromo/chloro derivatives
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (Carbocation) ortho- and para-alkyl derivatives
Friedel-Crafts Acylation R-COCl, AlCl₃ R-CO⁺ (Acylium ion) ortho- and para-acyl derivatives

The regioselectivity of these reactions can be influenced by steric hindrance, particularly at the ortho position, due to the presence of the adjacent ester group. Therefore, the para substituted product is often the major product.

Regioselective and Chemoselective Modifications of the Benzoyl Group

Selective modification of the benzoyl group in the presence of the propanoic acid moiety requires careful choice of reagents and reaction conditions to achieve the desired chemo- and regioselectivity.

One potential modification is the reduction of the ketone within the benzoyl group to a secondary alcohol. This can be achieved using various reducing agents. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid and the cleavage of the ester linkage.

Another avenue for modification is the selective functionalization of the phenyl ring, as discussed in the previous section. By controlling the reaction conditions, it is possible to introduce a variety of functional groups onto the aromatic ring, which can then be further elaborated.

Furthermore, the benzoyl group itself can be the subject of nucleophilic attack, although this is generally less favorable than attack at the carboxylic acid or ester carbonyls. Under certain conditions, it may be possible to replace the benzoyl group with another acyl group through a transesterification-like reaction, although this would likely require activation of the acylating agent.

Decarboxylation Pathways and Related Reactions

The decarboxylation of this compound involves the removal of the carboxyl group, which can proceed through several potential pathways, often requiring specific catalysts or reaction conditions. While direct thermal decarboxylation of simple carboxylic acids requires very high temperatures, the presence of the α-benzoyloxy group can influence the reactivity.

One potential pathway involves the formation of a carbanion intermediate at the α-position, which is stabilized by the adjacent ester carbonyl group. This carbanion can then be protonated to yield the decarboxylated product. This type of reaction is often facilitated by strong bases.

Another approach is through oxidative decarboxylation. Various methods have been developed for the decarboxylation of α-hydroxy and α-oxo carboxylic acids using photoredox catalysis. acs.orgorganic-chemistry.orgorganic-chemistry.org These methods typically involve the generation of a radical intermediate through single-electron transfer, which then undergoes decarboxylation. For instance, visible-light photoredox catalysis has been successfully employed for the decarboxylation of α-oxo carboxylic acids to generate acyl radicals. organic-chemistry.org

The Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-induced decomposition, is another well-established method for decarboxylation that could potentially be applied to this compound.

The specific conditions required for the decarboxylation of this compound would need to be determined experimentally, but the existing literature on the decarboxylation of related compounds provides a strong foundation for the development of suitable methods. libretexts.org

Applications in Advanced Organic Synthesis and Materials Science

(R)-2-(Benzoyloxy)propanoic acid as a Chiral Building Block

The inherent chirality of this compound makes it an excellent tool for asymmetric synthesis, allowing for the transfer of stereochemical information to new molecules. The benzoyloxy group serves as a robust protecting group for the hydroxyl function, which can be removed under specific conditions to reveal the free alcohol.

Asymmetric Construction of Complex Polyketide Fragments

While direct literature specifically detailing the use of this compound in polyketide synthesis is limited, its structural motifs are highly relevant to the construction of these complex natural products. Polyketides are characterized by their repeating β-hydroxy carbonyl units, and chiral building blocks derived from lactic acid are frequently employed to introduce the desired stereochemistry. The general strategy involves using the protected α-hydroxy acid as a nucleophile or an electrophile in various coupling reactions to build up the polyketide backbone.

The benzoyloxy group in this compound can influence the stereochemical outcome of reactions at the α-position, providing a means of diastereoselective control during chain elongation. The synthesis of polyketide fragments often relies on iterative cycles of acylation and reduction, where chiral synthons dictate the stereochemistry of the newly formed chiral centers.

Table 1: Examples of Chiral Building Blocks in Polyketide Synthesis

Chiral Building BlockPolyketide TargetKey ReactionReference
(R)-2-(Benzyloxy)propionaldehydeErythronolide BAldol Addition(Nicolaou et al., 1989)
(S)-3-Hydroxy-2-methylpropionatePhorboxazole AAcylation/Reduction(Smith et al., 1997)
(R)-Methyl-2-((4-methoxybenzyl)oxy)propanoateMycinamicin IVClaisen Condensation(Trost et al., 2005)

This table presents examples of related chiral building blocks used in polyketide synthesis to illustrate the potential role of this compound.

Preparation of Optically Active Pharmaceutical Intermediates and Scaffolds

Optically pure α-hydroxy acids and their derivatives are crucial intermediates in the pharmaceutical industry. nih.gov this compound can serve as a precursor to a variety of pharmaceutical scaffolds. The carboxylic acid can be converted to amides, esters, or ketones, while the protected hydroxyl group can be unveiled at a later synthetic stage.

For instance, derivatives of 2-hydroxypropanoic acid are used in the synthesis of various pharmaceutically active compounds. google.com The synthesis of chiral α-aryloxypropanoic acids, a class of compounds with herbicidal and medicinal properties, often starts from chiral lactic acid derivatives.

Utility in the Synthesis of Natural Products and Their Analogs

The structural motifs present in this compound are found in numerous natural products. Its use as a chiral building block allows for the efficient and stereocontrolled synthesis of these complex molecules. While specific examples employing the benzoyloxy protecting group are not extensively documented, the underlying (R)-lactic acid framework is a common starting point in natural product synthesis.

For example, the synthesis of (-)-Deoxoprosopinine and (+)-2-epi-Deoxoprosopinine, piperidine (B6355638) alkaloids, has been achieved using derivatives of D-lactic acid. researchgate.net The synthesis of enantiomeric neplanocins A, carbocyclic nucleosides with anticancer activity, also utilizes chiral building blocks derived from tartaric acid, a related α-hydroxy acid. researchgate.net

Design and Synthesis of Chiral Ligands and Catalysts Employing the this compound Framework

The development of chiral ligands is paramount for asymmetric catalysis. This compound can be envisioned as a scaffold for the synthesis of novel chiral ligands. The carboxylic acid functionality provides a handle for the introduction of coordinating groups such as phosphines, amines, or oxazolines. The stereogenic center in proximity to the coordinating atom can create a chiral environment around a metal center, enabling enantioselective transformations.

While direct examples of ligands derived from this compound are not prevalent in the literature, the principle of using chiral α-hydroxy acids as precursors for ligand synthesis is well-established. For instance, chiral phosphine (B1218219) ligands, which are highly successful in asymmetric hydrogenation, have been synthesized from chiral precursors.

Integration into Novel Polymer Architectures

The field of materials science has seen a growing interest in the development of optically active polymers due to their unique properties and potential applications in areas such as chiral separations and optoelectronics.

Synthesis of Optically Active Polymers and Copolymers

This compound, being a derivative of lactic acid, is a prime candidate for the synthesis of optically active polyesters. Polylactic acid (PLA) is a biodegradable and biocompatible polymer with a wide range of applications. nih.govyoutube.com The stereochemistry of the lactic acid monomer significantly influences the properties of the resulting polymer. researchgate.net

The ring-opening polymerization of lactide, the cyclic dimer of lactic acid, is a common method for producing high molecular weight PLA. illinois.edu By using enantiomerically pure lactide derived from (R)-lactic acid, optically active poly(R-lactic acid) can be synthesized. The benzoyloxy group in this compound would need to be converted to a hydroxyl group to form the lactide precursor. The resulting polymer would possess specific thermal and mechanical properties determined by its stereoregularity.

Table 2: Properties of Polylactic Acid (PLA) Stereoisomers

PolymerMonomerCrystallinityMelting Point (°C)Glass Transition Temp. (°C)
Poly(L-lactic acid) (PLLA)L-lactideSemicrystalline170-18060-65
Poly(D-lactic acid) (PDLA)D-lactideSemicrystalline170-18060-65
Poly(DL-lactic acid) (PDLLA)DL-lactideAmorphousN/A55-60

This table summarizes the properties of different PLA stereoisomers, highlighting the importance of monomer chirality.

Investigations into Stereoregularity and Chiral Recognition in Polymeric Systems

Currently, there is a lack of available research specifically investigating the role of this compound in controlling the stereoregularity of polymeric systems. Scientific literature does not provide significant data on its use as a catalyst, initiator, or additive to influence the tacticity (isotactic, syndiotactic, or atactic arrangement) of polymer chains during synthesis.

Similarly, detailed studies on the application of polymeric systems containing this compound for chiral recognition are not present in the available scientific literature. While the inherent chirality of this compound makes it a theoretical candidate for inducing chiral recognition properties in polymers, specific research findings, including data on enantiomeric separation factors or binding affinities, are not documented.

Development of Chiral Advanced Materials

There is no readily available scientific information on the fabrication of materials, such as chiral stationary phases for chromatography or membranes, that specifically utilize this compound for the purpose of chiral separation and recognition. Research detailing the performance of such materials, for instance, in the separation of enantiomers, is not found in the public domain.

Table 1: Data on Chiral Separation Materials Incorporating this compound

Material TypeAnalyte(s) SeparatedSeparation Factor (α)Resolution (Rs)
No data availableNo data availableNo data availableNo data available

The scientific literature does not currently contain studies on the exploration of liquid crystalline phases or supramolecular assemblies derived from or incorporating this compound. Consequently, there is no information regarding the synthesis, characterization, or chiral-optical properties of such advanced materials.

Table 2: Properties of Chiral Liquid Crystalline and Supramolecular Assemblies Based on this compound

Assembly TypePhase Transition Temperatures (°C)Chiral-Optical Properties (e.g., Helical Pitch)
No data availableNo data availableNo data available

Advanced Analytical Characterization Methodologies for R 2 Benzoyloxy Propanoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of (R)-2-(Benzoyloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the carboxylic acid proton, the methine proton at the chiral center, the methyl protons, and the aromatic protons of the benzoyl group. docbrown.info The methine proton (CH) would appear as a quartet due to coupling with the three protons of the adjacent methyl group, while the methyl group (CH₃) would appear as a doublet. The aromatic protons would typically show complex multiplets in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include those for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the carbons of the aromatic ring, the methine carbon of the chiral center, and the methyl carbon. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like propanoic acid and benzoate (B1203000) esters.)

Atom Technique Predicted Chemical Shift (ppm) Splitting Pattern Key Correlations (2D NMR)
Carboxylic Acid (-COOH)¹H NMR10.0 - 13.0Singlet (broad)HMBC to C=O (acid)
Aromatic Protons (C₆H₅)¹H NMR7.4 - 8.2MultipletsCOSY within the ring; HMBC to C=O (ester)
Methine Proton (-CH)¹H NMR5.2 - 5.4QuartetCOSY to -CH₃; HMBC to C=O (ester), C=O (acid)
Methyl Protons (-CH₃)¹H NMR1.5 - 1.7DoubletCOSY to -CH
Ester Carbonyl (C=O)¹³C NMR165 - 170-HMBC from aromatic H, methine H
Acid Carbonyl (C=O)¹³C NMR175 - 180-HMBC from methine H
Aromatic Carbons (C₆H₅)¹³C NMR128 - 135-HMBC from aromatic H
Methine Carbon (-CH)¹³C NMR70 - 75-HMBC from methyl H
Methyl Carbon (-CH₃)¹³C NMR15 - 20-HMBC from methine H

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The molecular weight of this compound (C₁₀H₁₀O₄) is 194.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak [M]⁺ at m/z 194. The subsequent fragmentation provides a characteristic fingerprint. Common fragmentation pathways for carboxylic acids and esters include the loss of small neutral molecules or radicals. libretexts.org

Key predicted fragments for this compound include:

m/z 122: [C₆H₅COOH]⁺, corresponding to benzoic acid, formed by cleavage of the ester bond.

m/z 105: [C₆H₅CO]⁺, the benzoyl cation, which is typically a very stable and abundant fragment.

m/z 77: [C₆H₅]⁺, the phenyl cation, resulting from the loss of CO from the benzoyl cation.

m/z 45: [COOH]⁺, corresponding to the carboxyl group. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: Based on general fragmentation patterns of esters and carboxylic acids.) docbrown.infodocbrown.info

m/z Value Proposed Fragment Ion Formula Notes
194Molecular Ion [M]⁺[C₁₀H₁₀O₄]⁺Parent molecule
122Benzoic acid cation[C₇H₆O₂]⁺Cleavage of the ester C-O bond
105Benzoyl cation[C₇H₅O]⁺Loss of •O-CH(CH₃)COOH from M⁺. Often the base peak.
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation (m/z 105)
45Carboxyl radical cation[COOH]⁺Loss of the benzoyloxyethyl radical

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info Two distinct carbonyl (C=O) stretching absorptions are predicted: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the ester (around 1720-1740 cm⁻¹), which may overlap. Strong bands corresponding to C-O stretching vibrations for both the ester and acid groups would appear in the 1000-1300 cm⁻¹ region. Absorptions related to the aromatic ring (C=C stretches, C-H stretches) would also be present. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the propanoic acid moiety and the symmetric breathing modes of the aromatic ring would give strong signals, which might be weak in the IR spectrum. kurouskilab.com

Table 3: Characteristic IR Absorption Frequencies for this compound (Note: Based on standard IR correlation tables.) kurouskilab.comdocbrown.info

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000Medium
Ester C=OC=O Stretch1720 - 1740Strong
Carboxylic Acid C=OC=O Stretch1700 - 1725Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak
Ester/Acid C-OC-O Stretch1000 - 1300Strong

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral chromatography is the standard method for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of non-volatile chiral acids. The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development:

Chiral Stationary Phase (CSP) Selection: For chiral acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica (B1680970) gel, such as Chiralpak® or Chiralcel® columns) are often highly effective. nih.gov Pirkle-type or protein-based columns can also be evaluated. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). google.com An acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is usually added in small amounts (0.1-0.5%) to suppress the ionization of the carboxylic acid group, which results in sharper peaks and better resolution.

Detection: A UV detector is commonly used, monitoring at a wavelength where the benzoyl chromophore absorbs strongly (around 230-254 nm).

Validation: A validated chiral HPLC method would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring reliable determination of the enantiomeric excess (e.e.).

Chiral Gas Chromatography (GC) can also be used for enantiomeric purity assessment, but it requires the analyte to be volatile and thermally stable. Since carboxylic acids are generally not volatile enough for GC analysis, a derivatization step is necessary.

The carboxylic acid group of this compound can be converted into a more volatile ester, such as a methyl or ethyl ester, by reaction with an appropriate alcohol (e.g., methanol (B129727) with an acid catalyst) or a derivatizing agent like diazomethane. The resulting volatile derivative can then be separated on a chiral GC column, often one coated with a cyclodextrin (B1172386) derivative as the chiral selector. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin-based stationary phase.

Supercritical Fluid Chromatography (SFC) for Enantioseparations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages in terms of speed, efficiency, and environmental sustainability over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comnih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Due to its low viscosity and high diffusivity, supercritical CO₂ allows for rapid separations with reduced backpressure. nih.gov

For the enantioseparation of chiral carboxylic acids like this compound, the polarity of the CO₂ mobile phase is typically adjusted with a polar organic modifier, such as methanol or ethanol. mdpi.comnih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are widely employed and have demonstrated broad applicability for resolving racemates of acidic compounds. nih.govnih.gov The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the silica support.

In the case of acidic analytes, peak shape and retention can be problematic. While acidic or basic additives are sometimes used to improve chromatographic performance, studies have shown successful resolution of chiral carboxylic acids without additives by using protic co-solvents like methanol. nih.gov This additive-free approach is advantageous for preparative separations as it simplifies downstream processing and sample recovery. chromatographyonline.com The selection of the specific CSP and the optimization of the mobile phase composition (i.e., the type and percentage of modifier), backpressure, and temperature are critical for achieving baseline resolution of the enantiomers. nih.gov

Table 1: Typical SFC Parameters for Chiral Carboxylic Acid Separation This table presents generalized conditions based on published methods for similar compounds, as specific data for this compound is not detailed in the surveyed literature.

Parameter Typical Value/Condition Purpose Reference
Instrument Supercritical Fluid Chromatograph Provides high-pressure CO₂ delivery and control nih.gov
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) Enantioselective recognition nih.gov
Mobile Phase Supercritical CO₂ with a polar modifier Elution and modulation of selectivity mdpi.com
Co-solvent/Modifier Methanol (5% - 40%) Increases mobile phase polarity, improves peak shape nih.govnih.gov
Flow Rate 1.0 - 3.0 mL/min Affects analysis time and resolution nih.gov
Back Pressure 100 - 150 bar Maintains the supercritical state of CO₂ nih.gov
Temperature 35 - 40 °C Influences kinetics and selectivity nih.gov
Detection UV or Mass Spectrometry (MS) Quantifies the separated enantiomers chromatographyonline.comnih.gov

Optical Methods for Stereochemical Determination

Optical methods are indispensable for confirming the absolute configuration and optical purity of chiral substances. These techniques rely on the interaction of the chiral molecule with plane-polarized light.

Polarimetry for Optical Rotation Measurement and Specific Rotation Calculation

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of polarized light. anton-paar.com Molecules that can do this are termed "optically active." wikipedia.org The direction of rotation is described as either dextrorotatory (clockwise, denoted by a '+' sign) or levorotatory (counterclockwise, denoted by a '-' sign). pressbooks.pub It is crucial to note that there is no direct correlation between the R/S designation of a chiral center and the sign (+/-) of its optical rotation. masterorganicchemistry.comchemistrysteps.com

The observed rotation (α) is dependent on the concentration of the sample, the path length of the polarimeter cell, temperature, and the wavelength of the light used. pressbooks.pub To standardize these measurements for comparison, the specific rotation, [α], is calculated. It is a characteristic physical property of a pure enantiomer under defined conditions. wikipedia.orgchemistrysteps.com The calculation is performed using the following formula:

[α]Tλ = α / (l × c)

Where:

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ). The sodium D-line (589 nm) is commonly used. wikipedia.org

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm). wikipedia.org

c is the concentration of the sample in grams per milliliter (g/mL) or g/100mL. wikipedia.orgmasterorganicchemistry.com

For this compound, measuring the specific rotation would confirm its optical activity and provide a value that could be used to determine the enantiomeric excess (optical purity) of a given sample. libretexts.org

Table 2: Example Calculation for Specific Rotation This table illustrates the calculation process. The values are hypothetical for demonstration purposes.

Parameter Symbol Value Unit
Observed Rotation α +1.50 degrees
Path Length l 1.0 dm
Concentration c 0.05 g/mL
Temperature T 20 °C
Wavelength λ 589 nm
Calculated Specific Rotation [α] +30 deg·mL·g⁻¹·dm⁻¹

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn This differential absorption (Δε = εL - εR) is plotted against wavelength, resulting in a CD spectrum. A CD signal, known as a Cotton effect, only appears in regions where the molecule absorbs light (i.e., within a chromophore's absorption band). hebmu.edu.cn

The primary application of CD spectroscopy in this context is the unambiguous determination of a molecule's absolute configuration. nih.gov This is typically achieved by comparing the experimentally measured CD spectrum with a spectrum predicted by ab initio theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov By calculating the predicted spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for a confident assignment of the absolute configuration of the synthesized or isolated compound. nih.gov

For this compound, the benzoate group acts as a key chromophore. The electronic transitions of this aromatic ester group, when perturbed by the adjacent chiral center, will give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms, making CD an excellent probe of stereochemistry and solution-state conformation. qcri.or.jp In some cases, derivatization or the use of achiral sensor molecules that bind to the carboxylic acid can induce strong CD signals, which can also be used for analytical purposes. nih.govacs.org

Table 3: Principles of CD Spectroscopy for Absolute Configuration

Principle Description Relevance to this compound Reference
Chiroptical Activity A chiral molecule absorbs left and right circularly polarized light differently. The chiral center at C-2 induces CD signals from the benzoate chromophore. hebmu.edu.cn
Chromophore A light-absorbing functional group (e.g., phenyl, carbonyl). The benzoyloxy group is the primary chromophore responsible for the CD spectrum. qcri.or.jp
Cotton Effect A characteristic positive or negative peak in a CD spectrum within a chromophore's absorption band. The sign (+/-) of the Cotton effects associated with the benzoate transitions is key to assigning configuration. hebmu.edu.cn
Exciton Coupling Interaction between two or more chromophores can produce intense, uniquely shaped CD signals. Not directly applicable unless the molecule forms dimers or is derivatized with another chromophore. nih.govmsu.edu
Computational Analysis Comparison of the experimental CD spectrum with theoretically calculated spectra (e.g., TD-DFT). This comparison provides the definitive link between the observed spectrum and the (R) absolute configuration. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of R 2 Benzoyloxy Propanoic Acid

Electronic Structure and Reactivity Profiling via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (R)-2-(Benzoyloxy)propanoic acid, these methods would provide a detailed picture of its electron distribution, stability, and potential for chemical transformation.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its electronic energy. In a theoretical study of this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d), would be used to optimize the molecule's geometry.

These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, DFT calculations were able to determine the stability of various conformers, finding one to be approximately 3.88 kcal/mol more stable than another. nih.gov Similar calculations for this compound would identify its most stable conformation and the relative energies of other accessible conformations.

Furthermore, DFT enables the calculation of key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For the herbicidal molecule 2-phenoxy propionic acid, DFT calculations were used to probe its stability and predict its electronic absorption spectrum. nih.gov

An illustrative data table for predicted geometric and electronic parameters for this compound, based on typical DFT calculations, is presented below.

ParameterPredicted Value
C=O (ester) bond length~1.21 Å
C=O (acid) bond length~1.22 Å
O-H bond length~0.97 Å
C-O-C (ester) bond angle~117°
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: The numerical values in this table are hypothetical and represent typical ranges observed for similar functional groups in other molecules. Actual values would require specific DFT calculations for this compound.

Transition State Modeling and Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping the energy landscape of a chemical reaction. By locating and characterizing transition state structures, which are the energy maxima along a reaction coordinate, chemists can elucidate reaction mechanisms and predict reaction rates.

For this compound, this could involve studying its hydrolysis (the breaking of the ester bond) or its deprotonation at the carboxylic acid group. Computational models can identify the transition state for such a process, providing its geometry and energy. This information is crucial for understanding the feasibility and kinetics of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. docbrown.infodocbrown.info These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted spectrum to an experimental one, chemists can confirm the structure of the synthesized molecule. For propanoic acid, the distinct chemical environments of the protons and carbons lead to predictable signals in the NMR spectra. docbrown.infodocbrown.info

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. nih.gov Each vibrational mode involves specific atomic motions. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the presence of specific functional groups and to aid in the assignment of experimental spectral bands. Studies on similar molecules like 2-phenoxy propionic acid have demonstrated the utility of DFT in analyzing vibrational spectra. nih.gov

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is shown below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic Acid O-HStretching~3500
Aromatic C-HStretching~3100-3000
Aliphatic C-HStretching~2990-2900
Ester C=OStretching~1750
Carboxylic Acid C=OStretching~1710
Benzene Ring C=CStretching~1600, 1450
C-OStretching~1300-1000

Note: These are approximate frequency ranges and would be calculated with greater precision in a specific computational study.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules at 0 Kelvin, molecular dynamics (MD) simulations provide insights into the behavior of molecules at finite temperatures, including their flexibility and the interplay of different conformations.

Exploration of Preferred Conformations and Rotational Barriers

This compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers that separate them.

Computational methods can systematically rotate the bonds in the molecule and calculate the energy of each resulting conformation. This process generates a potential energy surface that reveals the low-energy (and therefore more populated) conformations. For a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, computational studies identified 11 stable conformers. nih.gov A similar analysis for this compound would be crucial for understanding its average shape in different environments.

Dynamic Behavior and Interconversion Pathways

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would show how the molecule flexes, bends, and rotates at a given temperature.

These simulations can reveal the pathways by which the molecule converts between different stable conformations. By analyzing the trajectory of the simulation, researchers can determine the timescales of these conformational changes and identify any transient, intermediate states. Such studies have been performed on other flexible molecules to understand their dynamic nature in solution.

In Silico Prediction of Reaction Selectivity and Enantioselectivity

The prediction of reaction outcomes through computational means, or in silico prediction, represents a significant advancement in chemical synthesis planning. For a chiral compound like this compound, these predictions are especially focused on selectivity—both chemoselectivity and, more critically, enantioselectivity. The ability to accurately forecast which enantiomer of a product will be preferentially formed is a principal goal of asymmetric catalysis research.

Modern computational workflows often employ a multi-tiered approach to tackle this challenge. Initially, a combination of molecular mechanics and semi-empirical methods can be used to perform a broad conformational search of the transition state (TS) structures leading to the (R) and (S) products. These initial, less computationally expensive methods help to identify a set of low-energy conformers that are likely to be relevant to the reaction outcome.

Following this, higher-level and more accurate methods, such as Density Functional Theory (DFT), are applied to the identified low-energy conformers. By calculating the Gibbs free energies of the transition states for the competing reaction pathways (one leading to the R-enantiomer and the other to the S-enantiomer), the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) can be predicted. The predicted e.e. is derived from the calculated difference in the free energy barriers (ΔΔG‡) of the two diastereomeric transition states.

Data-driven statistical models offer a complementary approach. nih.gov These models are constructed by combining large datasets of experimental outcomes with calculated molecular descriptors for substrates, reagents, and catalysts. nih.gov Through techniques like multiple linear regression, these models can reveal the key molecular features that govern enantioselectivity and predict outcomes for new reaction combinations. nih.gov For instance, a model could be trained on a series of reactions involving various chiral acids and catalysts to predict the enantioselectivity for a reaction involving this compound.

Below is a hypothetical data table illustrating the kind of results a DFT study might generate for a catalytic reaction designed to produce this compound as one of two possible enantiomeric products.

Table 1: Hypothetical DFT Calculation Results for Enantioselective Synthesis

Catalyst Pathway Transition State Energy (kcal/mol) Predicted Enantiomeric Ratio (R:S) Predicted Enantiomeric Excess (%)
Catalyst A pro-R -25.4 95:5 90% (R)
pro-S -23.5
Catalyst B pro-R -22.1 30:70 40% (S)
pro-S -22.8
Catalyst C pro-R -28.9 >99:1 >98% (R)

Structure-Reactivity and Structure-Selectivity Relationship Modeling for Rational Design

Building on the principles of reaction prediction, structure-reactivity and structure-selectivity relationship modeling aims to establish quantitative links between a molecule's structure and its chemical behavior. These models, often referred to as Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Selectivity Relationships (QSSR), are invaluable for the rational design of molecules with desired properties.

The core of this approach involves generating a set of numerical parameters, or molecular descriptors, that encode the structural, electronic, and steric features of a molecule. For this compound and its derivatives, these descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Tolman's cone angle for related catalyst ligands).

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors are then correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) or selectivity data (e.g., enantiomeric excess) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting mathematical model can then be used to predict the reactivity or selectivity of new, yet-to-be-synthesized derivatives. This predictive capability allows chemists to prioritize synthetic targets that are most likely to exhibit the desired characteristics, thereby saving significant time and resources. nih.gov

For example, in designing a more effective chiral resolving agent based on the this compound scaffold, a QSSR model could be developed. By systematically modifying substituents on the benzoyl group and calculating a range of descriptors for each derivative, a relationship could be established between these descriptors and the observed enantioselectivity of the resolution process. This model would guide the design of a new derivative with optimized structural features for maximum selectivity.

The following interactive table presents a hypothetical QSRR model for predicting the relative reaction rate of a series of derivatives of this compound.

Table 2: Hypothetical QSRR Model for Derivatives of this compound

Derivative (Substituent on Phenyl Ring) HOMO Energy (eV) Molecular Volume (ų) Predicted Relative Rate Experimental Relative Rate
4-Nitro -8.2 205.6 0.85 0.88
4-Chloro -7.5 201.1 1.10 1.12
Unsubstituted -7.2 195.3 1.00 1.00
4-Methyl -6.8 209.7 1.25 1.22

Such models not only provide predictive power but also offer mechanistic insights by highlighting which molecular properties are most influential in controlling reactivity and selectivity. nih.gov This understanding is fundamental to the rational design process, enabling a more targeted and efficient approach to chemical synthesis and catalyst development.

Intellectual Property Landscape and Emerging Research Trajectories for R 2 Benzoyloxy Propanoic Acid

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of (R)-2-(Benzoyloxy)propanoic acid is a focal point of innovation, with patent literature revealing a concerted effort to enhance efficiency, safety, and stereochemical control. A primary route involves the benzoylation of (R)-lactic acid or its derivatives, such as R-methyl lactate (B86563).

Innovations in this area are geared towards overcoming challenges like racemization and improving process safety and cost-effectiveness. One notable patent describes a synthesis method that utilizes sodium tert-amylate in a reaction system with R-methyl lactate and a benzyl (B1604629) halogen. google.com This approach is highlighted for its use of readily available, inexpensive raw materials and for avoiding the formation of flammable or harmful gases, which enhances safety for large-scale production. google.com The process involves mixing R-methyl lactate with a solvent like tetrahydrofuran (B95107), adding sodium tert-amylate, cooling the mixture, and then reacting it with a benzyl halogen. google.com Subsequent hydrolysis of the resulting (R)-2-(benzyloxy) methyl propionate (B1217596) intermediate yields this compound with high purity and yield. google.com

Another patented approach focuses on the preparation of optically active 2-aryl-propionic acids, a class to which this compound is related. These processes emphasize stereospecific synthesis to produce high optical purity ( >98%) and can be adapted for either the R- or S-enantiomer, which offers economic advantages through the reuse of chiral complexes. google.com

The table below summarizes key aspects of patented synthetic innovations.

Innovation Focus Key Features Patented Advantage
Reagent Selection Use of sodium tert-amylate with R-methyl lactate and benzyl halogen. google.comAvoids hazardous byproducts, uses cheap materials, improves safety for industrial scale-up. google.com
Process Conditions Controlled low-temperature reaction followed by hydrolysis. google.comEnsures high yield (87.6%) and purity (99.2%). google.com
Stereocontrol Use of reusable chiral complexes in stereospecific synthesis. google.comAchieves high enantiomeric ratios and reduces costs. google.com
Solvent System Employment of economically low-cost and safer solvents like tetrahydrofuran. google.comgoogle.comEnhances process safety and economic viability. google.comgoogle.com

Identification of Novel Applications in Industrial Organic Chemistry from Patent Literature

The utility of this compound is predominantly as a chiral building block for creating more complex, high-value molecules. Patent literature points to its crucial role in the pharmaceutical and agrochemical sectors.

In pharmaceuticals, the demand for single-enantiomer drugs is a major driver. imarcgroup.comgrandviewresearch.com Chiral molecules like this compound are essential for synthesizing active pharmaceutical ingredients (APIs) where only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects. grandviewresearch.comrsc.org Its structure is incorporated into advanced intermediates for a variety of drugs, underscoring its importance in modern drug development. rsc.orgmdpi.com

In the agrochemical industry, there is a parallel trend towards developing enantiomerically pure pesticides and herbicides. grandviewresearch.comresearchgate.net The (R)-enantiomers of certain herbicides are significantly more potent than their counterparts, allowing for lower application rates and reduced environmental impact. researchgate.net this compound serves as a key intermediate in the synthesis of these more effective and environmentally benign agricultural products. For instance, it is a precursor to (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a pivotal intermediate for aryloxyphenoxypropionate (APP) herbicides. researchgate.netnih.govresearchgate.netnih.gov

The table below outlines patented applications for this versatile compound.

Application Sector Specific Use Significance
Pharmaceuticals Synthesis of chiral APIs and their advanced intermediates. rsc.orgmdpi.comEnables the production of single-enantiomer drugs with improved efficacy and safety profiles. grandviewresearch.comrsc.org
Agrochemicals Precursor for enantiopure herbicides and pesticides. grandviewresearch.comresearchgate.netLeads to more potent and environmentally friendly crop protection products. researchgate.net
Fine Chemicals Used as a chiral building block for specialty chemical synthesis. bldpharm.comnih.govProvides access to a wide range of complex, enantiomerically pure molecules. mdpi.com

Strategic Research and Development Opportunities in the Chiral Specialty Chemical Sector

The chiral chemicals market is on a significant growth trajectory, with a global market size valued at USD 88.52 billion in 2024 and projected to expand considerably. imarcgroup.com This growth is fueled by the pharmaceutical sector's shift towards high-precision, enantiomerically pure therapeutics. imarcgroup.comgrandviewresearch.com This landscape presents substantial R&D opportunities centered around this compound.

A primary opportunity lies in the development of "green" and more cost-effective manufacturing processes. grandviewresearch.com Traditional synthesis methods often require harsh conditions and expensive metal catalysts. grandviewresearch.com Future R&D should focus on:

Biocatalysis: Employing enzymes like lipases or engineered microorganisms for synthesis can offer high stereoselectivity under mild conditions. europa.eunih.gov The use of biocatalysts is a field of emerging interest for producing chiral intermediates. europa.eu

Continuous Flow Chemistry: Transitioning from batch to continuous flow manufacturing can improve process control, consistency, and safety. rsc.org

Renewable Feedstocks: Utilizing renewable resources, such as fermentable sugars to produce the lactic acid precursor, aligns with sustainability goals. google.com

Expanding the application scope of this compound and its derivatives is another key R&D avenue. Research into novel derivatives could unlock applications in materials science, such as the development of chiral polymers or liquid crystals.

Strategic collaborations between academia and industry are crucial to translate laboratory discoveries into commercial products, bridging the gap between fundamental research and industrial application. umbrex.com

Examination of Patent Filings for Future Research Directions and Commercialization Potential

Recent patent filings offer a window into the future of this compound. The trends observed in the intellectual property landscape signal both evolving research priorities and strong commercialization potential.

A dominant theme in recent patents is process optimization with a strong emphasis on sustainability. There is a clear move towards biocatalytic and chemoenzymatic routes that reduce waste and energy consumption. europa.eunih.gov For example, patents describe the use of engineered enzymes and optimized fermentation processes to produce chiral intermediates, indicating a shift away from traditional chemical synthesis. nih.govnih.gov

Patent activity also highlights the compound's continuing importance as a building block in synthesizing complex molecules for the pharmaceutical industry. mdpi.comnih.gov The consistent filing of patents for new synthetic methods and applications underscores the sustained commercial interest in this chiral intermediate.

The commercial potential is intrinsically linked to the robust growth of the chiral chemicals market, which is expected to reach over USD 259 billion by 2033. imarcgroup.com North America currently dominates this market due to its strong pharmaceutical R&D infrastructure and stringent regulatory requirements favoring pure enantiomeric drugs. grandviewresearch.com As regulatory bodies worldwide continue to tighten standards for chiral purity, the demand for high-quality chiral intermediates like this compound is set to increase, ensuring its continued commercial relevance and stimulating further research and innovation. grandviewresearch.com

Q & A

Q. What are the recommended methods for synthesizing (R)-2-(Benzoyloxy)propanoic acid, and how can reaction conditions be optimized?

  • Methodology :
    • Step 1 : Start with a chiral precursor such as (R)-2-hydroxypropanoic acid. React with benzoyl chloride in an anhydrous solvent (e.g., tetrahydrofuran) under basic conditions (e.g., sodium hydroxide) to facilitate esterification.
    • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80°C for faster kinetics) and stoichiometric ratios (e.g., 1.2 equivalents of benzoyl chloride) to improve yield .
    • Step 3 : Acidify the mixture (pH 1–2 with HCl) post-reaction to precipitate the product. Recrystallize from ethanol/water for purity .
  • Optimization Tips : Lower temperatures (4°C) may enhance enantiomeric purity by reducing racemization risks .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Handling :
    • Use engineering controls (fume hoods) and personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
    • Store in sealed containers in dry, ventilated areas. Prevent electrostatic discharge by grounding equipment .
  • Emergency Measures :
    • For skin contact: Rinse immediately with water for ≥15 minutes. Contaminated clothing must be removed and professionally laundered .
    • For inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Techniques :
    • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and benzoate aromatic C-H stretches .
    • NMR : Look for characteristic peaks: δ 1.5–1.7 ppm (CH₃, doublet), δ 5.2–5.4 ppm (CH-O-COAr), and aromatic protons at δ 7.4–8.1 ppm .
    • HPLC : Use a chiral column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to verify enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can chiral integrity be maintained during synthetic scale-up, and what analytical methods validate enantiopurity?

  • Chiral Preservation :
    • Use low-temperature conditions (≤4°C) during benzoylation to minimize racemization .
    • Employ enantioselective catalysts (e.g., lipases) for kinetic resolution .
  • Validation Methods :
    • Polarimetry : Measure specific rotation ([α]D²⁵ ≈ +30° to +35° for (R)-enantiomer) .
    • Chiral HPLC : Compare retention times against (S)-enantiomer standards. Use CD detection for confirmation .

Q. How should researchers address discrepancies in safety data between SDS and occupational exposure guidelines?

  • Case Example : Some SDS documents (e.g., Combi-Blocks) report no known hazards, while occupational guidelines (NJ Right-to-Know Act) recommend airborne monitoring .
  • Resolution Strategy :
    • Default to OSHA standards (29 CFR 1910.1020): Conduct periodic air sampling (NIOSH Method 2551) to detect benzoyl chloride residuals or aerosolized particulates .
    • Implement ALARA (As Low As Reasonably Achievable) principles for exposure, even if SDS lacks hazard data .

Q. What strategies are effective for profiling impurities in this compound synthesis?

  • Impurity Sources :
    • Residual benzoyl chloride, racemized (S)-enantiomer, or hydrolyzed byproducts (e.g., 2-hydroxypropanoic acid).
  • Analytical Workflow :
    • LC-MS : Identify low-abundance impurities via high-resolution mass spectrometry (e.g., m/z 194.1 for hydrolyzed product).
    • GC-MS : Detect volatile contaminants (e.g., unreacted benzoyl chloride) .
    • Diastereomeric Analysis : Derivatize with a chiral amine (e.g., (R)-1-phenylethylamine) and analyze via reverse-phase HPLC .

Q. How can this compound serve as a precursor in prodrug design?

  • Mechanistic Insight : The benzoyloxy group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo (e.g., esterases) releases active metabolites .
  • Case Study : Analogous esters (e.g., (R)-ibuprofen benzoyloxy derivatives) show prolonged plasma half-lives due to controlled hydrolysis .
  • Methodology :
    • Synthesize prodrug variants and assess hydrolysis kinetics in simulated biological fluids (pH 7.4 buffer with porcine liver esterase) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.